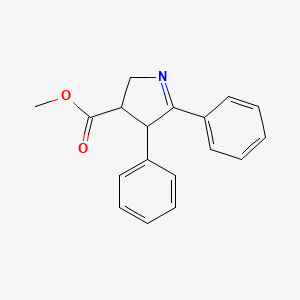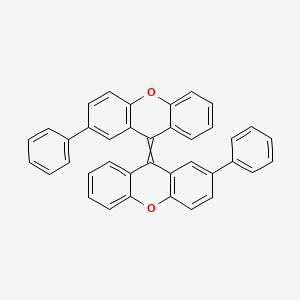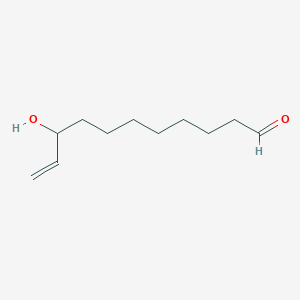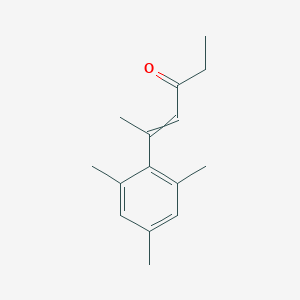
ethane;niobium(5+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane;niobium(5+) is a compound that combines ethane, a simple hydrocarbon, with niobium in its +5 oxidation state. Niobium is a transition metal known for its high melting point and resistance to corrosion. The combination of ethane and niobium(5+) is of interest in various fields, particularly in catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane;niobium(5+) can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with sodium ethoxide. The reaction proceeds as follows: [ \text{NbCl}_5 + 5 \text{NaOEt} \rightarrow \text{Nb(OEt)}_5 + 5 \text{NaCl} ] This method involves the use of niobium pentachloride and sodium ethoxide under controlled conditions to produce niobium ethoxide, which can then be further processed to obtain ethane;niobium(5+) .
Industrial Production Methods
In industrial settings, the production of ethane;niobium(5+) often involves large-scale hydrothermal methods. These methods utilize high temperatures and pressures to facilitate the reaction between niobium compounds and ethane derivatives. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethane;niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides and ethylene.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Ethane;niobium(5+) can participate in substitution reactions where ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethane;niobium(5+) include oxygen, hydrogen, and various organic ligands. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving ethane;niobium(5+) include niobium oxides, ethylene, and substituted niobium compounds. These products are of significant interest in catalysis and materials science .
Aplicaciones Científicas De Investigación
Ethane;niobium(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidative dehydrogenation reactions to produce ethylene from ethane.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and alloys.
Mecanismo De Acción
The mechanism by which ethane;niobium(5+) exerts its effects involves the activation of ethane through the formation of reactive intermediates. Niobium(5+) acts as a catalyst, facilitating the dehydrogenation of ethane to produce ethylene. The molecular targets include the C-H bonds in ethane, which are activated and broken during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethane;niobium(5+) include:
Niobium pentoxide (Nb₂O₅): A common niobium compound used in various applications.
Niobium ethoxide (Nb(OEt)₅): A precursor to ethane;niobium(5+) and used in sol-gel processes.
Niobium chloride (NbCl₅): Another niobium compound used in synthesis and catalysis.
Uniqueness
Ethane;niobium(5+) is unique due to its combination of a simple hydrocarbon with a transition metal in a high oxidation state. This combination allows for unique catalytic properties and reactivity, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
63646-95-7 |
|---|---|
Fórmula molecular |
C10H25Nb |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
ethane;niobium(5+) |
InChI |
InChI=1S/5C2H5.Nb/c5*1-2;/h5*1H2,2H3;/q5*-1;+5 |
Clave InChI |
PBAIQWCYUJGYCX-UHFFFAOYSA-N |
SMILES canónico |
C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Nb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)



![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)


![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)



![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)


